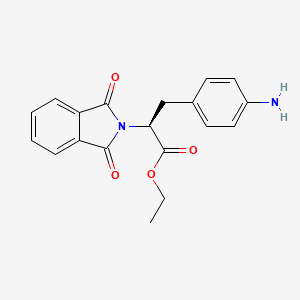

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

Descripción

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a phthalimide group, an amino group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.

Propiedades

IUPAC Name |

ethyl (2S)-3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYROTMZMTMCWEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132895 | |

| Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74743-23-0 | |

| Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74743-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of the Phthalimide Intermediate

The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This reaction typically requires heating under reflux conditions in a suitable solvent such as toluene or xylene.

Introduction of the Aminophenyl Group

Following the formation of the phthalimide intermediate, the next step is to introduce the aminophenyl group. This is achieved by reacting the phthalimide with a halogenated aminophenyl compound (such as 4-bromoaniline) in the presence of a base like sodium hydride or potassium carbonate. The reaction conditions often involve stirring at elevated temperatures to facilitate nucleophilic substitution.

Esterification

The final step in the synthesis involves esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Summary of Synthetic Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Phthalic anhydride + Amine → Phthalimide | Reflux in toluene/xylene |

| 2 | Phthalimide + Halogenated aminophenyl → Aminophenyl derivative | Base (NaH/K₂CO₃), elevated temperature |

| 3 | Aminophenyl derivative + Ethanol → (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate | Acid catalyst, reflux |

For large-scale production, industrial methods may employ batch or continuous flow processes. These techniques are optimized for yield and purity, utilizing advanced purification methods such as recrystallization or chromatography to isolate the final product efficiently.

This compound can undergo various chemical transformations:

Types of Reactions

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The phthalimide group can be reduced to yield corresponding amines.

- Substitution : The ethyl ester can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Aqueous solution |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents |

| Substitution | Alcohols/Amine nucleophiles | Acidic/basic conditions |

The compound has been studied for its potential applications in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Research indicates promising biological activities including:

Antitumor Activity : Preliminary studies suggest potential antitumor properties.

Enzyme Inhibition : Evaluated as an inhibitor of transglutaminase 2 (TG2), impacting tumor cell migration.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phthalimide group can be reduced to form the corresponding amine.

Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves:

- Formation of Phthalimide Intermediate: Reaction of phthalic anhydride with an appropriate amine.

- Introduction of Aminophenyl Group: Reaction with a halogenated aminophenyl compound under basic conditions.

- Esterification: Esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic effects. Case studies have shown its potential in developing selective NMDA receptor antagonists, which are crucial in treating neurological disorders .

Organic Synthesis

The compound acts as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to create diverse derivatives for specific applications.

Biological Studies

Due to its unique structure, this compound can be utilized to study enzyme interactions and receptor binding. Its amino group can form hydrogen bonds with biological molecules, while the phthalimide group interacts with hydrophobic pockets in proteins . This property is particularly useful in investigating the mechanisms of drug action and enzyme modulation.

Industrial Applications

The compound may also find applications in developing new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phthalimide group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: The enantiomer of the compound with different stereochemistry.

Ethyl 3-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: A similar compound with a nitro group instead of an amino group.

Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: A similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Actividad Biológica

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.4 g/mol

- CAS Number : 74743-23-0

The compound contains a phthalimide group, an amino group, and an ethyl ester, which contribute to its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.

- Hydrophobic Interactions : The phthalimide group can engage in hydrophobic interactions within protein structures, potentially modulating enzyme activities or receptor binding .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural components allow for effective binding to DNA or proteins involved in cell proliferation pathways.

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in various pathological processes including cancer progression. In vitro studies have demonstrated that it can disrupt TG2's interaction with fibronectin, which is critical for tumor cell migration .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Potential inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Disruption of TG2-fibronectin interaction | |

| Binding Affinity | Interaction with DNA or proteins |

Case Study: Antitumor Mechanism

A study investigating the effects of this compound on ovarian cancer cells revealed significant reductions in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Table 2: Experimental Data on Antitumor Activity

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 75 | 20 |

| 25 | 50 | 40 |

| 50 | 30 | 60 |

Q & A

Q. Advanced

- TLC : Used to monitor reaction progress (e.g., PE/EtOAC 1:1, Rf = 0.21) .

- HRMS : Validates molecular weight (e.g., m/z 268.1041 [M+H]⁺ for intermediates) .

- NMR : Confirms regiochemistry and stereochemistry, particularly for aromatic protons and chiral centers .

- Chiral HPLC : Recommended for enantiomeric excess analysis, though not explicitly cited in the evidence, standard practice for chiral compounds.

How does the choice of reducing agents impact the synthesis of derivatives from this compound?

Advanced

Selective reduction is critical. NaBH₄ in CH₃CN selectively reduces imine bonds to amines without affecting ester groups, enabling synthesis of thiazole-containing amino acids . For nitro-group reduction (e.g., in intermediates), hydrogenation with Pd/C under H₂ achieves full conversion to amines . Competing reduction pathways must be controlled via solvent choice and catalyst loading to avoid byproducts.

What strategies address low diastereoselectivity observed during prenylation or alkylation steps?

Advanced

Low diastereoselectivity (e.g., 1:6 anti/syn ratios) can arise from steric hindrance or ligand mismatch. Using optimized chiral ligands (e.g., 27b) improves stereochemical outcomes . Temperature modulation (e.g., room temperature vs. cryogenic conditions) and solvent polarity adjustments (e.g., dichloromethane vs. acetonitrile) further enhance selectivity . Computational modeling of transition states may provide mechanistic insights for rational optimization.

How is this compound applied in the synthesis of bioactive molecules, and what methodological challenges arise?

Advanced

The compound serves as a precursor for peptidomimetics, such as thiazole-containing amino acids with antimycobacterial activity . Key challenges include:

- Acid-sensitive intermediates : Hydrolysis of the phthalimide group requires mild conditions (e.g., HCl in dioxane) to avoid racemization .

- Coupling reactions : Amide bond formation with heterocycles (e.g., 4-methyl-2-arylthiazoles) demands activating agents like EDCI/HOBt .

- Scale-up : Multi-step syntheses necessitate robust process controls to maintain yield and purity .

How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

Advanced

Discrepancies often stem from variations in ligand purity, solvent quality, or catalyst aging. For example:

- Ligand batch differences : Impurities in chiral ligands (e.g., 27b) can alter diastereomer ratios .

- Solvent drying : Residual water in CH₃CN during NaBH₄ reductions may reduce efficiency .

- Reproducibility requires strict adherence to documented protocols, including reaction atmosphere (e.g., N₂ vs. air) and equipment calibration.

What computational or structural tools can predict the compound’s reactivity in novel reactions?

Q. Advanced

- DFT calculations : Model transition states for prenylation or reduction steps to predict regioselectivity .

- Molecular docking : Assess interactions with biological targets (e.g., Murine Double Minute proteins) to guide derivatization .

- X-ray crystallography : While not directly cited, analogous phthalimide-containing structures often use SHELX-refined crystallographic data for conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.